molecular formula C14H20N2O6 B8632491 N-(2,2-diethoxyethyl)-3-methoxy-2-nitrobenzamide

N-(2,2-diethoxyethyl)-3-methoxy-2-nitrobenzamide

Cat. No. B8632491
M. Wt: 312.32 g/mol
InChI Key: XWDCQRQXBMOYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-diethoxyethyl)-3-methoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C14H20N2O6 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,2-diethoxyethyl)-3-methoxy-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,2-diethoxyethyl)-3-methoxy-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2,2-diethoxyethyl)-3-methoxy-2-nitrobenzamide

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-3-methoxy-2-nitrobenzamide

InChI

InChI=1S/C14H20N2O6/c1-4-21-12(22-5-2)9-15-14(17)10-7-6-8-11(20-3)13(10)16(18)19/h6-8,12H,4-5,9H2,1-3H3,(H,15,17)

InChI Key

XWDCQRQXBMOYSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-])OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (34 mL, 0.395 mol) was added to a solution of 3-methoxy-2-nitrobenzoic acid (60 g, 0.305 mol) in dry dichloromethane (600 mL), followed by N,N-dimethylformamide (0.6 mL, 7.8 mmol), which initiates mild gas evolution. The mixture was stirred at room temperature for two hours, then concentrated under vacuum to remove volatiles. The crude acid chloride was dissolved in dry dichloromethane (150 mL) then added dropwise to a cooled (5° C.) solution of aminoacetaldehyde diethylacetal (48 mL, 0.33 mol) and triethylamine (52 mL, 0.374 mol) in dry dichloromethane (250 mL). The mixture was stirred at room temperature for two hours, then washed with saturated aqueous sodium bicarbonate (2×100 mL) and brine (100 mL). The organics were dried over sodium sulfate and concentrated to give N-(2,2-diethoxyethyl)-3-methoxy-2-nitrobenzamide (296a, 92 g, 97% yield) as a yellow solid. MS: 335 [M+1].
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0.6 mL
Type
catalyst
Reaction Step Three

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